molecular formula C14H25Cl2N3O B12720162 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride CAS No. 106595-75-9

2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride

Cat. No.: B12720162
CAS No.: 106595-75-9
M. Wt: 322.3 g/mol
InChI Key: SBTZNXUWCOVTBI-UHFFFAOYSA-N
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Description

2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities. This compound is characterized by the presence of dimethylamino groups and a propionotoluidide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride typically involves the reaction of o-toluidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkylating or acylating agents; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(dimethylamino)-2,3-dimethylbutane
  • N,N-Dimethyl-2,3-diaminobutane
  • 2,3-Dimethyl-2,3-bis(hydroxyamino)butane

Uniqueness

2,3-Bis(dimethylamino)-o-propionotoluidide dihydrochloride is unique due to its specific structural features, such as the presence of both dimethylamino groups and a propionotoluidide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

106595-75-9

Molecular Formula

C14H25Cl2N3O

Molecular Weight

322.3 g/mol

IUPAC Name

2,3-bis(dimethylamino)-N-(2-methylphenyl)propanamide;dihydrochloride

InChI

InChI=1S/C14H23N3O.2ClH/c1-11-8-6-7-9-12(11)15-14(18)13(17(4)5)10-16(2)3;;/h6-9,13H,10H2,1-5H3,(H,15,18);2*1H

InChI Key

SBTZNXUWCOVTBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CN(C)C)N(C)C.Cl.Cl

Origin of Product

United States

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